

# In-Depth Technical Guide: Downstream Target Genes of the SWI5 Transcription Factor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The SWI5 transcription factor is a critical regulator of cell cycle progression in Saccharomyces cerevisiae, orchestrating the expression of a cohort of genes essential for the M/G1 transition. This technical guide provides a comprehensive overview of the downstream target genes of SWI5, presenting quantitative data on their regulation, detailed experimental protocols for their identification and characterization, and a thorough examination of the signaling pathways governing SWI5 activity. This document is intended to serve as a valuable resource for researchers investigating cell cycle control, gene regulation, and for professionals in drug development targeting these fundamental cellular processes.

### Introduction

SWI5 is a zinc finger transcription factor that plays a pivotal role in the temporal regulation of gene expression during the mitotic exit and early G1 phase of the budding yeast cell cycle. Its activity is tightly controlled, ensuring that its target genes are expressed only within a narrow window of the cell cycle. Misregulation of SWI5 or its downstream targets can lead to defects in cell separation, mating-type switching, and cell cycle arrest. Understanding the complete repertoire of SWI5 target genes and the mechanisms by which they are regulated is crucial for a holistic view of cell cycle control.



## **Downstream Target Genes of SWI5**

SWI5 directly binds to the promoter regions of its target genes, activating their transcription. The known and putative downstream target genes of SWI5 are involved in various cellular processes critical for the M/G1 transition.

Table 1: Curated List of SWI5 Downstream Target Genes

Gene Name	Function	Cellular Process	
НО	Endonuclease	Mating-type switching	
SIC1	Cyclin-dependent kinase (CDK) inhibitor	Mitotic exit, G1/S transition	
EGT2	Endoglucanase	Cell separation	
ASH1	Transcriptional repressor	Asymmetric gene expression, mating-type switching in daughter cells	
CDC6	DNA replication licensing factor	Initiation of DNA replication	
RME1	Transcriptional repressor of meiosis	Inhibition of meiosis	
PCL9	Pho85-cyclin	Cell cycle regulation	
PCL2	Pho85-cyclin	Cell cycle regulation	
CTS1	Chitinase	Cell separation (co-regulated with ACE2)	

# **Quantitative Analysis of SWI5 Target Gene Regulation**

While extensive qualitative data exists, precise quantitative data on the regulation of all SWI5 target genes is not uniformly available in the literature. The following table summarizes available quantitative information and highlights the need for further comprehensive studies like RNA-seq and ChIP-seq in  $swi5\Delta$  mutants to populate a more complete dataset.



Table 2: Quantitative Data on SWI5 Target Gene Regulation

Target Gene	Method	Fold Change (swi5∆ vs. WT)	Binding Affinity (Kd) <i>I</i> ChIP Enrichment	Reference
НО	S1 Nuclease Protection	Reduced expression in swi5 mutants.	Cooperative binding with Pho2.	
SIC1	Northern Blot	Significantly reduced transcript levels in swi5∆ cells in late M phase.	Direct binding confirmed by ChIP.	
PCL9	Northern Blot	Expression dependent on SWI5 in late M phase.	Contains putative SWI5 binding sites in the promoter.	
PCL2	Northern Blot	Also regulated by SWI5 in telophase.	Contains putative SWI5 binding sites.	

Note: Comprehensive, directly comparable quantitative values for fold change and binding affinity across all targets from a single study are not readily available. The table reflects data from various sources and methodologies.

## Signaling Pathways Regulating SWI5 and its Targets

The activity of SWI5 is intricately regulated by phosphorylation, which controls its subcellular localization and, consequently, its ability to activate target genes.

### **Regulation of SWI5 Nuclear Localization**

SWI5 is synthesized during the S, G2, and M phases of the cell cycle but is retained in the cytoplasm. Its nuclear import is restricted to late anaphase and early G1. This tight temporal



control is achieved through the phosphorylation of serine residues within and near its nuclear localization signal (NLS).

- Phosphorylation by Cdc28/Clb Kinase: During S, G2, and early M phases, the cyclin-dependent kinase Cdc28 (in complex with B-type cyclins, Clbs) phosphorylates SWI5. This phosphorylation masks the NLS, preventing its recognition by the nuclear import machinery and leading to its cytoplasmic retention.
- Dephosphorylation by Cdc14 Phosphatase: At the end of mitosis, the Cdc14 phosphatase is activated and dephosphorylates SWI5. This dephosphorylation unmasks the NLS, allowing SWI5 to be imported into the nucleus where it can then activate its target genes.



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Diagram 1: Regulation of SWI5 Nuclear Localization and Activity.

### **Downstream Pathways of SWI5 Targets**

The genes activated by SWI5 initiate a cascade of events that drive the cell out of mitosis and into the next G1 phase.

- Mitotic Exit: The activation of SIC1 is a key event in mitotic exit. Sic1 is a potent inhibitor of Cdc28/Clb kinases. Its accumulation at the end of mitosis leads to the inactivation of mitotic CDKs, triggering the disassembly of the mitotic spindle, cytokinesis, and the transition to a stable G1 state.
- Cell Separation: SWI5, along with its paralog ACE2, activates the transcription of genes like EGT2 and CTS1, which encode enzymes that degrade the cell wall septum, allowing for the separation of mother and daughter cells.
- Mating-Type Switching: In mother cells, SWI5 activates the expression of the HO
  endonuclease, which initiates mating-type switching by creating a double-strand break at the
  MAT locus. SWI5 also activates ASH1, a transcriptional repressor that is asymmetrically



localized to the daughter cell nucleus to prevent HO expression and mating-type switching in daughters.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to identify and characterize SWI5 target genes.

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SWI5

This protocol is adapted from standard yeast ChIP-seq procedures and can be optimized for SWI5.

Objective: To identify the genome-wide binding sites of SWI5.

#### Materials:

- Yeast strain expressing epitope-tagged SWI5 (e.g., SWI5-13xMyc)
- YPD medium
- Formaldehyde (37%)
- Glycine (2.5 M)
- Lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
- · Zirconia beads
- Sonicator
- Anti-Myc antibody
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)



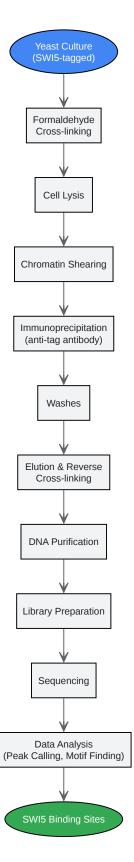
- Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- DNA purification kit
- Next-generation sequencing library preparation kit

#### Procedure:

- Cell Culture and Cross-linking: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add
  formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room
  temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a
  final concentration of 125 mM and incubating for 5 minutes.
- Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse the cells by bead beating with zirconia beads.
- Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimize sonication conditions for your specific instrument.
- Immunoprecipitation: Clarify the lysate by centrifugation. Incubate a portion of the supernatant with an anti-Myc antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
- Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight.
- DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.



• Data Analysis: Align reads to the yeast genome, call peaks, and perform motif analysis to identify SWI5 binding sites.





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